molecular formula C18H18N2O5 B2766780 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1105205-00-2

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2766780
CAS No.: 1105205-00-2
M. Wt: 342.351
InChI Key: GQHWREZJQZZSHR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a furan ring, and an isoxazole ring. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde, furan-2-carboxylic acid, and isoxazole derivatives. Common synthetic routes may involve:

    Condensation reactions: Combining aldehydes and amines to form imines, followed by reduction.

    Cyclization reactions: Forming the isoxazole ring through cyclization of appropriate precursors.

    Amidation reactions: Forming the acetamide linkage through reaction of amines with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic effects and mechanisms of action.

    Industry: Exploring its use in manufacturing processes or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)acetamide: Lacks the furan and isoxazole rings.

    N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: Lacks the dimethoxyphenyl group.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-22-14-6-5-12(8-16(14)23-2)9-18(21)19-11-13-10-17(25-20-13)15-4-3-7-24-15/h3-8,10H,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWREZJQZZSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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